molecular formula C16H14N2O2 B2869491 N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide CAS No. 1049240-79-0

N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2869491
CAS No.: 1049240-79-0
M. Wt: 266.3
InChI Key: DHSHTRVHDVSZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide is an organic compound that features both an isoxazole ring and a naphthalene moiety. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide typically involves the formation of the isoxazole ring followed by its attachment to the naphthalene acetamide structure. Common synthetic routes might include:

    Cyclization reactions: to form the isoxazole ring.

    Amidation reactions: to attach the isoxazole to the naphthalene acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

    Batch or continuous flow processes: .

    Catalysts and reagents: that are cost-effective and readily available.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the isoxazole or naphthalene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide could have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Possible mechanisms might include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylisoxazol-5-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene.

    N-(3-methylisoxazol-5-yl)-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring.

Uniqueness

N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both the isoxazole and naphthalene rings, which could confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-9-16(20-18-11)17-15(19)10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSHTRVHDVSZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.